molecular formula C10H16O2 B12783386 Piperitone oxide, (1S,2S,4S)- CAS No. 5056-09-7

Piperitone oxide, (1S,2S,4S)-

Cat. No.: B12783386
CAS No.: 5056-09-7
M. Wt: 168.23 g/mol
InChI Key: IAFONZHDZMCORS-SFGNSQDASA-N
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Description

Contextual Overview of Monoterpene Epoxides in Natural Products Research

Monoterpene epoxides are a significant class of compounds within the vast field of natural products research. These molecules are derivatives of monoterpenes, which are C10 hydrocarbons biosynthesized from isoprene (B109036) units. mdpi.com The introduction of an epoxide—a three-membered ring containing an oxygen atom—into a monoterpene scaffold dramatically alters its chemical reactivity and biological profile. rsc.org This functional group is a key feature in many essential oils derived from a wide variety of plants, where they contribute to the plant's characteristic aroma and defense mechanisms. nih.govresearchgate.net

The inherent ring strain of epoxides makes them valuable and highly reactive intermediates in organic synthesis. rsc.orgsemanticscholar.org They readily undergo ring-opening reactions with a diverse range of nucleophiles, providing a versatile pathway to more complex, functionalized molecules. rsc.orgresearchgate.net This reactivity is harnessed by chemists to synthesize a variety of natural products and their analogs, including steroids, alkaloids, and other terpenoids. rsc.orgsemanticscholar.org In the pursuit of greener chemistry, many modern epoxidation methods utilize environmentally benign oxidants like hydrogen peroxide. orientjchem.org The chirality often present in natural monoterpenes can be transferred during epoxidation, making these compounds crucial building blocks in the asymmetric synthesis of complex chiral molecules, such as pharmaceuticals. orientjchem.orgnumberanalytics.com

Significance of (1S,2S,4S)-Piperitone Oxide in Contemporary Phytochemical and Synthetic Studies

(1S,2S,4S)-Piperitone oxide, also known as (-)-trans-piperitone oxide, is a specific stereoisomer of the p-menthane-type monoterpenoid, piperitone (B146419) oxide. ontosight.airesearchgate.net Its significance stems from its natural occurrence and its potential as a chiral building block. Phytochemical research has identified (1S,2S,4S)-piperitone oxide as a naturally occurring compound, particularly within the Lamiaceae family. researchgate.net

Detailed research findings from chiral gas chromatography-mass spectrometry (GC-MS) analyses have confirmed its presence as an enantiomerically pure, laevo-rotatory compound in the essential oils of Micromeria fruticosa (L.) Druce and Mentha longifolia L. researchgate.netagri.gov.il In these plants, the presence of (1S,2S,4S)-trans-piperitone oxide is consistently correlated with the co-occurrence of (4S)-piperitone, providing valuable insights into the biosynthetic pathways and stereochemistry of monoterpenoid metabolism in these species. agri.gov.il

In the realm of synthetic studies, the focus is often on the stereoselective synthesis of piperitone oxide isomers. The various stereoisomers, including (1S,2S,4S)-piperitone oxide, can be synthesized through the alkaline epoxidation of the corresponding piperitone enantiomers, (4R)- or (4S)-piperitone. agri.gov.il The ability to control the stereochemistry of the resulting epoxide is crucial, as the specific three-dimensional arrangement of the atoms significantly influences its biological interactions and its utility as an intermediate in the synthesis of more complex molecules. ontosight.aiagri.gov.il

Table 1: Chemical Properties of (1S,2S,4S)-Piperitone Oxide
PropertyValue
Systematic IUPAC Name(1S,3S,6S)-6-methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
Other Names(-)-trans-Piperitone oxide, (1S,2S,4S)-(-)-trans-piperitone oxide, Dihydro rotundifolone (B1678437) ontosight.airesearchgate.net
Molecular FormulaC10H16O2 foodb.ca
Molecular Weight168.23 g/mol nih.gov
Stereochemistrytrans configuration of the epoxide ring relative to the isopropyl group agri.gov.il
Table 2: Documented Natural Sources of (1S,2S,4S)-Piperitone Oxide
Plant SpeciesFamilyFinding
Mentha longifolia L.LamiaceaeDetected as an enantiomerically pure laevo-rotatory oxide. researchgate.netagri.gov.il
Micromeria fruticosa (L.) DruceLamiaceaeDetected as an enantiomerically pure laevo-rotatory oxide. agri.gov.il
Mentha sylvestrisLamiaceaePiperitone oxide has been isolated from this species. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5056-09-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1S,3S,6S)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m0/s1

InChI Key

IAFONZHDZMCORS-SFGNSQDASA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@@H](C1=O)O2)C

Canonical SMILES

CC(C)C1CCC2(C(C1=O)O2)C

Origin of Product

United States

Natural Occurrence and Chemotypic Distribution

Plant Sources and Isolation Methodologies

The primary method for isolating Piperitone (B146419) oxide from plant material is hydrodistillation or steam distillation of the aerial parts (leaves, stems, and flowers). The resulting essential oil is then typically analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify its chemical constituents, including (1S,2S,4S)-Piperitone oxide.

(1S,2S,4S)-Piperitone oxide has been reported as a significant constituent in several species of the Mentha genus nih.gov.

Mentha longifolia (Horse Mint): This species exhibits remarkable chemical diversity. Certain chemotypes are rich in piperitone oxide and its derivatives. For instance, studies have identified M. longifolia oils where piperitone oxide is a major component, sometimes accompanied by piperitenone (B1678436) oxide or trans-piperitone epoxide researchgate.netpakbs.orgconsensus.app. Essential oils from M. longifolia subsp. petiolata have also been shown to be characterized by a high concentration of trans-piperitone oxide tandfonline.com.

Mentha spicata (Spearmint): While often known for its carvone (B1668592) content, specific chemotypes of M. spicata are dominated by piperitone oxide or piperitenone oxide salvatorebattaglia.com.au. One unusual chemotype from Greece was found to contain piperitone epoxide (23.0%) and piperitenone oxide (41.0%) as the dominant constituents salvatorebattaglia.com.au.

Mentha suaveolens (Apple Mint): Piperitenone oxide, a closely related compound, is considered a major and common constituent of the essential oil from M. suaveolens nih.gov. (1S,2S,4S)-Piperitone oxide has also been specifically reported in this species nih.gov.

Table 1: Occurrence of Piperitone Oxide and Related Compounds in Mentha Species

Species Compound Concentration (%) Region / Notes
Mentha longifolia Piperitone oxide 63.58% -
Mentha longifolia Piperitone oxide 17.5% Accompanied by Piperitenone oxide (23.5%)
Mentha longifolia trans-Piperitone epoxide 48.7% Garhwal, India. Accompanied by Piperitenone oxide (21.2%) researchgate.netconsensus.app
Mentha longifolia subsp. typhoides var. calliantha Piperitone oxide 7.85% Mus, Turkey pakbs.org
Mentha longifolia subsp. typhoides var. typhoides Piperitenone oxide / cis-Piperitone oxide 31.57% / 9.98% Mus, Turkey pakbs.org
Mentha spicata Piperitone epoxide / Piperitenone oxide 23.0% / 41.0% Greek chemotype salvatorebattaglia.com.au

Beyond the Mentha genus, Piperitone oxide and its precursor, piperitone, are found in a variety of other plants.

Lippia : The essential oil of Lippia turbinata has been noted to contain piperitone oxide thegoodscentscompany.com. The precursor, piperitone, has been identified in Lippia alba (at levels of 1.9% to 30.6%) and Lippia citriodora capes.gov.brscielo.sa.crnih.gov.

Clinopodium odorum : The essential oil of C. odorum contains both piperitone oxide and piperitenone oxide as main components redalyc.org. A database of Indian medicinal plants shows that the essential oil of Clinopodium umbrosum can contain up to 63.05% (1S,2S,4S)-Piperitone oxide, making it a particularly rich source imsc.res.in.

Artemisia judaica : While piperitone oxide itself is not commonly reported as a major component, its direct precursor, piperitone, is a dominant constituent in the essential oil of A. judaica from various regions, with concentrations ranging from 16.5% to over 30% nih.govnih.goviajps.comekb.eg.

Siparuna robusta : Research into the essential oils of the Siparuna genus, such as S. gesnerioides and S. guianensis, shows that they are typically rich in sesquiterpenes like germacrene D, bicyclogermacrene, and γ-elemene nih.govmdpi.com. Piperitone oxide has not been identified as a characteristic component of the studied species in this genus.

Eucalyptus : Certain species, notably the piperitone chemotype of Eucalyptus dives, are a primary industrial source of piperitone, which can constitute over 52% of the essential oil salvatorebattaglia.com.auwikipedia.org. This compound is then used for the synthetic production of menthol (B31143) and thymol (B1683141) wikipedia.org.

Lavender (Lavandula) : The chemical profile of lavender essential oil is dominated by linalool (B1675412) and linalyl acetate (B1210297) wikipedia.orgsnowyriverlavender.com.au. Piperitone and its oxides are not reported as constituents of lavender oil dergipark.org.trresearchgate.net.

Cannabis sativa : The essential oil of hemp is a complex mixture, typically characterized by monoterpenes like myrcene (B1677589) and alpha-pinene, and sesquiterpenes such as caryophyllene (B1175711) nih.govdruglibrary.net. Caryophyllene oxide is often detected, but piperitone oxide is not a known constituent realmofcaring.org.

Geographic and Phenological Variability of Chemotypes

The term "chemotype" refers to a chemically distinct population within a species. The production of specific compounds like Piperitone oxide is genetically determined but can be significantly modulated by external factors, leading to high variability.

Mentha longifolia provides a clear example of geographic influence on essential oil composition.

Turkey: Studies on M. longifolia from the Muş province of Turkey have identified distinct chemotypes. One variety, typhoides, was characterized by high levels of piperitenone oxide (31.57%) and its isomer cis-piperitone oxide (9.98%). Another variety, calliantha, contained pulegone (B1678340) (29.06%) as the main component, with a smaller amount of piperitone oxide (7.85%) pakbs.org.

India: In contrast, M. longifolia from the Garhwal region in the Western Himalayas of India produces an essential oil dominated by oxygenated monoterpenes, specifically trans-piperitone epoxide (48.7%) and piperitenone oxide (21.2%) researchgate.netconsensus.app. Other analyses of Indian M. longifolia have found chemotypes containing piperitone oxide as the primary constituent (63.58%), or a combination of piperitenone oxide (23.5%) and piperitone oxide (17.5%) researchgate.net.

This comparison highlights that while both Turkish and Indian populations of M. longifolia can produce piperitone oxides, the specific dominant isomer and its concentration can vary significantly by region.

Table 2: Comparison of Major Constituents in Mentha longifolia Chemotypes from Turkey and India

Origin Variety / Region Dominant Compound(s) Concentration (%) Source(s)
Turkey subsp. typhoides var. typhoides Piperitenone oxide 31.57% pakbs.org
Carvacrol 12.97%
Linalool 11.63%
cis-Piperitone oxide 9.98%
Turkey subsp. typhoides var. calliantha Pulegone 29.06% pakbs.org
Caryophyllene oxide 14.28%
Piperitone oxide 7.85%
India Garhwal, Western Himalayas trans-Piperitone epoxide 48.7% researchgate.netconsensus.app
Piperitenone oxide 21.2%
Germacrene D 9.8%
India (Chemotype B) Piperitone oxide 63.58% researchgate.net
1,8-Cineole 12.03%
India (Chemotype C) Piperitenone oxide 23.5% researchgate.net
β-Caryophyllene 23.2%
Piperitone oxide 17.5%

The chemical composition and yield of essential oils are not static; they are influenced by a wide array of environmental (edaphoclimatic) and developmental (phenological) factors mdpi.com.

Edaphoclimatic Factors: These include soil type, nutrient and water availability, altitude, temperature, and light intensity nih.gov. For example, drought stress is a significant environmental factor that can alter the photosynthetic rate and lead to changes in the production of secondary metabolites in plants like Mentha piperita nih.gov. Studies on various Lamiaceae species have shown that the biosynthesis of different terpenes can be promoted or inhibited by specific climatic conditions like temperature and rainfall mdpi.com.

Phenological Factors: The developmental stage of the plant at the time of harvest (e.g., pre-flowering, flowering, post-flowering) has a profound impact on the composition of its essential oil. The relative concentrations of different monoterpenes can change as the plant matures. This variability is a critical consideration for the commercial production of essential oils to ensure a consistent chemical profile.

While direct studies quantifying the precise impact of each environmental factor on (1S,2S,4S)-Piperitone oxide are limited, the well-documented variability of essential oils from plants grown in different locations and harvested at different times underscores the significant role these factors play in determining the final chemical makeup of the oil nih.gov.

Stereochemical Aspects and Isomeric Forms of Piperitone Oxide

Diastereomeric and Enantiomeric Forms

Piperitone (B146419) oxide, a p-menthane (B155814) monoterpenoid, possesses three stereocenters, giving rise to a number of stereoisomers. These isomers can be classified as diastereomers and enantiomers, each with unique three-dimensional arrangements of atoms.

cis-Piperitone Oxide and trans-Piperitone Oxide Diastereomers

The diastereomeric forms of piperitone oxide are commonly referred to as cis and trans. This nomenclature describes the relative orientation of the methyl group at the C1 position and the isopropyl group at the C4 position. In the cis isomer, these two alkyl groups are situated on the same side of the p-menthane ring, whereas in the trans isomer, they are on opposite sides. This structural difference leads to distinct physical and chemical properties for each diastereomer.

The formation of these diastereomers is often thermodynamically controlled. During the epoxidation of piperitone, the precursor to piperitone oxide, the trans isomer is preferentially formed. This preference is attributed to unfavorable steric interactions that would arise in the cis configuration between the two alkyl groups researchgate.net.

Specific Enantiomeric Configurations: Focus on (1S,2S,4S)-Configuration

Each diastereomer (cis and trans) exists as a pair of enantiomers. The specific enantiomer of interest, (1S,2S,4S)-Piperitone oxide, has been identified as a trans-diastereomer. Its enantiomer is (1R,2R,4R)-Piperitone oxide, which also has a trans configuration.

Conversely, the cis-diastereomers include the (1S,2S,4R) and (1R,2R,4S) enantiomers. Chiral gas chromatography-mass spectrometry (GC-MS) analyses are crucial for distinguishing between these various stereoisomers, which often have very similar retention times on standard non-polar columns researchgate.net.

Table 1: Stereoisomers of Piperitone Oxide
ConfigurationDiastereomeric FormIUPAC Name
(1S,2S,4S)trans(1S,3S,6S)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one nih.gov
(1R,2R,4R)trans(1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
(1S,2S,4R)cis(1S,3R,6S)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one nih.gov
(1R,2R,4S)cis(1R,3S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

Stereochemical Relationships with Structurally Related Monoterpenes

The stereochemistry of piperitone oxide is intrinsically linked to its chemical precursors and related compounds. Understanding these relationships provides insight into its biosynthesis and chemical synthesis.

Stereochemical Links to Piperitenone (B1678436) Oxide and Piperitone

The primary precursor for the synthesis of piperitone oxide is piperitone. The stereochemistry of the starting piperitone molecule directly influences the stereochemistry of the resulting epoxide. Research has shown that the enantiomerically pure laevo-rotatory (-)-piperitone oxides are found in nature corresponding to the configuration of their piperitone precursors researchgate.net. Specifically, (1S,2S,4S)-trans-piperitone oxide is detected in plants alongside (4S)-piperitone, establishing a clear biosynthetic link researchgate.net. Similarly, (1S,2S,4R)-cis-piperitone oxide is found with (4R)-piperitone researchgate.net.

Another structurally related compound is piperitenone oxide, which is formed from the epoxidation of piperitenone. Both piperitone oxide and piperitenone oxide are major constituents in the essential oils of various Mentha species nih.gov.

Stability and Potential for Racemization under Specific Conditions (e.g., C4 racemization via keto-enol tautomerism)

The stereochemical integrity of the C4 position in piperitone oxide can be compromised under certain conditions, particularly during chemical synthesis. It has been observed that racemization at the C4 carbon occurs during the alkaline epoxidation of piperitone researchgate.net. This loss of stereospecificity is due to a chemical process known as keto-enol tautomerism researchgate.net.

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton libretexts.orglibretexts.org. In the case of piperitone oxide, the ketone functional group (the "keto" form) is in equilibrium with its isomeric "enol" form, which contains a hydroxyl group adjacent to a carbon-carbon double bond.

The mechanism for racemization involves the following steps:

Under basic conditions, a base removes the acidic alpha-hydrogen from the C4 carbon, which is adjacent to the carbonyl group (C3).

This deprotonation results in the formation of a planar, resonance-stabilized intermediate called an enolate.

The subsequent reprotonation of this planar enolate can occur from either face with equal probability.

This non-specific protonation leads to the formation of both the (4S) and (4R) configurations, resulting in a racemic or near-racemic mixture at this center.

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthetic Routes in Plants

The biosynthesis of (1S,2S,4S)-piperitone oxide, a monoterpene, originates from primary metabolites through a series of enzymatic reactions localized within plant cells.

In higher plants, the fundamental C5 building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct pathways. pnas.orgencyclopedia.pub The plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is primarily responsible for the production of precursors for monoterpenes (C10) and diterpenes (C20). pnas.orgencyclopedia.pubbiorxiv.orgmdpi.com This pathway begins with the condensation of glyceraldehyde 3-phosphate (GAP) and pyruvate. biorxiv.orgnih.gov The MEP pathway is considered the major source of IPP and DMAPP for monoterpene formation in the specialized glandular trichomes of plants like peppermint. pnas.orgbiorxiv.org Although a separate mevalonate (B85504) (MVA) pathway exists in the cytosol for sesquiterpene synthesis, studies have shown that the MEP pathway is the principal contributor to monoterpene production. pnas.orgmdpi.com

The biosynthesis of all monoterpenoids proceeds from geranyl diphosphate (GPP), a C10 intermediate. nih.gov GPP is formed in the plastids through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, both supplied by the MEP pathway. mdpi.comnih.gov This reaction is catalyzed by GPP synthase (GPPS). mdpi.com GPP then serves as the universal substrate for a class of enzymes known as monoterpene synthases. nih.gov These enzymes catalyze the cyclization of the linear GPP molecule to form the diverse array of cyclic monoterpene skeletons. researchgate.netwikipedia.org The process begins with the ionization of GPP, creating a carbocation that can undergo various cyclizations and rearrangements before the reaction is terminated, leading to specific cyclic monoterpenes that are precursors to piperitone (B146419) oxide. researchgate.net

Following the formation of the basic monoterpene skeleton, a series of oxidation and modification reactions occur. In the biosynthesis leading to piperitone oxide, the monoterpene pulegone (B1678340) can be metabolized to piperitenone (B1678436). nih.gov A key step in the pathway is the epoxidation of piperitenone. In mint species, this reaction is catalyzed by a cytochrome P450-dependent epoxidase, which converts piperitenone to (+)-piperitenone oxide. nih.govresearchgate.net This enzymatic epoxidation is a critical step that introduces the epoxide functional group. nih.govresearchgate.net It has been suggested that in addition to the enzymatic process, a non-enzymatic epoxidation of piperitenone can also occur, which may lead to a decrease in the enantiomeric excess of the naturally produced piperitenone oxide. researchgate.netjst.go.jp While the direct epoxidation of piperitone has been observed in microsomal preparations, it is not considered the primary biological pathway for the formation of piperitone oxide in plants like peppermint. nih.gov

The final step in the biosynthesis of (-)-trans-piperitone oxide is the reduction of its immediate precursor, (+)-piperitenone oxide. nih.gov This conversion involves an NADPH-dependent reductase enzyme that specifically reduces the Δ4,8-double bond of piperitenone oxide. nih.govresearchgate.net The activity of this reductase has been detected in soluble enzyme preparations from peppermint leaves. nih.gov The absence of (-)-trans-piperitone oxide in certain wild-type plants is attributed to the lack of its precursor, (+)-piperitenone oxide, rather than the absence of the final reductive enzyme. nih.gov

Microbial Biotransformation and Derivatization

Microorganisms provide a powerful tool for the structural modification of organic compounds, including terpenoids, through biocatalytic conversions. nih.govmedcraveonline.com Fungi and bacteria possess diverse enzymatic systems capable of performing specific and selective chemical reactions. medcraveonline.cominteresjournals.org

Fungi, particularly species like Aspergillus niger, are well-known for their ability to biotransform a wide variety of terpenoids. researchgate.net These transformations include reactions such as hydroxylation, dehydrogenation, double bond reduction, and epoxide hydrolysis. researchgate.netnih.gov A. niger has been successfully used to carry out stereoselective biochemical reactions on monoterpenoids, sesquiterpenoids, and their derivatives to produce valuable new compounds. researchgate.nettandfonline.commdpi.com For example, it can convert linalool (B1675412) into different isomers of linalool oxide. acs.org

Bacteria from the genus Rhodococcus are also noted for their capacity to metabolize monoterpenes. mdpi.comcore.ac.uk Rhodococcus erythropolis, for instance, can utilize monoterpenes like limonene (B3431351) and β-myrcene as a carbon source. nih.govnih.gov This bacterium performs various oxidative transformations, such as converting β-myrcene to the monoterpene alcohol geraniol (B1671447) and metabolizing limonene through epoxidation and subsequent hydrolysis. core.ac.uknih.govnih.gov These biocatalytic capabilities highlight the potential of microorganisms to derivatize piperitone oxide precursors and related structures.

Table 1. Examples of Microbial Biotransformations of Terpenoids

MicroorganismSubstrateMajor Product(s)Reaction Type
Aspergillus niger(S)-(+)-Linaloolcis- and trans-furanoid/pyranoid linalool oxideOxidation/Cyclization
Rhodococcus erythropolis MLT1β-MyrceneGeraniolHydroxylation/Oxidation
Rhodococcus erythropolis DCL14(R/S)-LimoneneLimonene-1,2-diolEpoxidation, Hydrolysis
Aspergillus nigerVulgarin (sesquiterpene)1-epi-tetrahydrovulgarinReduction

Targeted Biotransformation Products from Piperitone Oxide

The scientific literature available through the conducted searches does not provide specific examples of targeted biotransformation products derived directly from piperitone oxide as a starting substrate. Research in the field of microbial transformation of p-menthane (B155814) monoterpenoids has historically focused on more abundant precursors.

For instance, studies have detailed the biotransformation of compounds such as (+)-limonene and (-)-piperitone by various yeasts and fungi. The biotransformation of (+)-limonene can yield products like perillic acid, while the metabolism of piperitone has also been explored mdpi.com. Similarly, research on peppermint (Mentha piperita) has elucidated the enzymatic pathways converting isopiperitenone (B1196671) to pulegone, key steps in the biosynthesis of menthol (B31143), but this does not involve piperitone oxide as an intermediate researchgate.net. While the enzymatic and microbial transformation of various monoterpenes is a broad field, specific studies targeting the conversion of piperitone oxide into novel products are not prominently featured in the reviewed literature.

Biotransformation Applications Utilizing Microalgae

The application of microalgae for the biotransformation of piperitone oxide and other terpenoids has been investigated, with research questioning the direct enzymatic role of these microorganisms in oxidative processes. Studies involving microalgae strains such as Chlorella sp. and Chlorococcum sp. were conducted to assess their ability to oxidize various terpenoid substrates, including α-ionone, β-ionone, theaspirane, and valencene (B1682129) mdpi.comresearchgate.net.

The results of these investigations indicated that the observed oxidation of these compounds was not due to microalgal enzymatic activity. Instead, the transformations were identified as photochemical reactions dependent on the presence of light and oxygen mdpi.comresearchgate.net. These findings suggest that for certain terpenoids, the oxidative process in the presence of microalgae may be non-enzymatic. While some research has shown that microalgae like Chlorella vulgaris can bioconvert menthol to other products, current evidence does not support the utility of the tested strains for the direct enzymatic oxidation of other terpenoids to high-value flavor and fragrance compounds mdpi.com. This casts doubt on their potential for the specific biotransformation of piperitone oxide through oxidative pathways without further evidence from strains with different genetic and enzymatic capabilities mdpi.com.

Non-Enzymatic Contributions to Natural Stereoisomer Distribution

The stereoisomeric distribution of piperitone oxide in nature is not solely governed by enzymatic processes. Non-enzymatic chemical reactions play a significant role, particularly in the epoxidation of its precursor, piperitenone.

Research has shown that the epoxidation of piperitenone can proceed non-enzymatically with hydrogen peroxide in a phosphate (B84403) buffer under weakly basic conditions researchgate.net. This non-enzymatic reaction yields (±)-piperitenone oxide, a racemic mixture. In natural systems, this chemical epoxidation occurs alongside the stereospecific enzymatic epoxidation pathway. The consequence of this parallel non-enzymatic route is a reduction in the enantiomeric excess (ee) of the naturally isolated piperitenone oxide. For example, piperitenone oxide isolated from Mentha spicata was found to have an enantiomeric excess of 66% ee, indicating the presence of both enzymatic and non-enzymatic formation pathways researchgate.net.

Furthermore, another non-enzymatic process, keto-enol tautomerism, can contribute to the racemization of the precursor piperitone, which in turn affects the stereochemistry of the resulting piperitone oxide. Under alkaline conditions, such as those used for epoxidation, racemization at the C4 position of piperitone can occur researchgate.net. This process involves the interconversion of the keto form of piperitone into its enol or enolate form, which can then be protonated from either face, leading to a loss of stereochemical purity at the alpha-carbon libretexts.orglibretexts.org. This tautomerization is a well-established principle in organic chemistry where a proton transfer results in constitutional isomers, in this case, the keto and enol forms masterorganicchemistry.com.

Chemical Synthesis and Synthetic Modifications

Total Synthesis Approaches for (1S,2S,4S)-Piperitone Oxide

The construction of the precise stereochemistry of (1S,2S,4S)-piperitone oxide requires carefully controlled synthetic strategies. Key methods involve the epoxidation of piperitenone (B1678436) and multi-step routes from simpler precursors.

Epoxidation Reactions of Piperitenone Using Peracid Reagents

A primary method for the synthesis of piperitone (B146419) oxide involves the epoxidation of piperitenone. Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), are commonly employed reagents for this transformation. The reaction proceeds by the transfer of an oxygen atom from the peroxy acid to the double bond of the piperitenone ring, forming the epoxide ring. The stereochemistry of the resulting piperitone oxide is dependent on the stereochemistry of the starting piperitenone and the reaction conditions.

The epoxidation of piperitenone can also be achieved using other reagents, such as hydrogen peroxide under basic conditions. For instance, the treatment of piperitenone with hydrogen peroxide in a phosphate (B84403) buffer under weakly basic conditions can yield (±)-piperitone oxide. acs.org

Stereoselective and Enantioselective Synthesis Strategies

Achieving the specific (1S,2S,4S) stereochemistry requires stereoselective or enantioselective approaches. One documented method involves the alkaline epoxidation of (4S)-piperitone, which leads to the formation of (1S,2S,4S)-trans-piperitone oxide. researchgate.net This diastereoselective reaction is influenced by the existing stereocenter at the 4-position, which directs the epoxidizing agent to a specific face of the double bond.

While specific enantioselective syntheses for (1S,2S,4S)-piperitone oxide are not extensively detailed in the provided search results, the field of asymmetric catalysis offers numerous strategies for the enantioselective epoxidation of α,β-unsaturated ketones. These methods often employ chiral catalysts, such as rare-earth metal amides combined with chiral ligands like phenoxy-functionalized prolinols, to achieve high enantiomeric excess. organic-chemistry.org Such approaches could potentially be adapted for the enantioselective synthesis of the desired piperitone oxide stereoisomer.

Multistep Synthetic Routes Involving Key Intermediates

The synthesis of the precursor, piperitone, can be accomplished through multi-step synthetic routes starting from readily available materials. One patented method describes the synthesis of piperitone from methyl isobutyl ketone. google.com This process involves a sequence of reactions:

Reaction with Formaldehyde (B43269): Methyl isobutyl ketone is reacted with formaldehyde in the presence of a hydrogen chloride catalyst to produce 3-isopropyl-3-butene-2-ketone. google.com

Michael Addition: The resulting α,β-unsaturated ketone undergoes a Michael addition with an acetylacetate under the influence of an alkaline catalyst, forming a 2-acetyl-4-isopropyl-5-oxo-methyl caproate intermediate. google.com

Intramolecular Aldol (B89426) Condensation: This intermediate then undergoes an intramolecular aldol condensation under basic conditions to yield a carboxylic ester of piperitone. google.com

Hydrolysis and Decarboxylation: Finally, the ester is hydrolyzed and decarboxylated under alkaline conditions to afford piperitone. google.com

This synthesized piperitone can then serve as the starting material for the epoxidation reactions described previously to yield piperitone oxide.

Derivatization and Structural Modification Strategies

The chemical structure of (1S,2S,4S)-piperitone oxide offers sites for further functionalization, allowing for the synthesis of a variety of related compounds. Key strategies include the reduction of the carbonyl group and further oxidation of the molecule.

Reduction Reactions of the Carbonyl Group to Corresponding Alcohols

The carbonyl group of piperitone oxide can be reduced to the corresponding alcohol, yielding a di-functionalized molecule with both an epoxide and a hydroxyl group. Standard reducing agents such as sodium borohydride (B1222165) are commonly used for the reduction of ketones to secondary alcohols. While specific examples of the reduction of piperitone oxide were not found, the general reactivity of ketones suggests that this transformation is feasible. The stereochemical outcome of such a reduction would be an important consideration, potentially leading to a mixture of diastereomeric alcohols.

Catalytic hydrogenation is another potential method for the reduction of the carbonyl group. However, care must be taken as some catalysts and conditions could also lead to the opening of the epoxide ring.

Further Oxidation to Related Epoxides

Further oxidation of piperitone oxide can lead to the formation of di-epoxides, such as piperitenone dioxide. The synthesis of trans-piperitenone dioxide has been achieved through the epoxidation of piperitenone. researchgate.net This suggests that under appropriate conditions, the remaining double bond in a precursor like piperitenone could be epoxidized after the initial formation of piperitone oxide. The relative stereochemistry of the two epoxide rings in piperitenone dioxide has been determined to be trans through spectroscopic analysis. researchgate.net

Formation of Other Functionalities: Crafting Heterocycles from a Chiral Scaffold

The unique structural features of (1S,2S,4S)-Piperitone oxide, namely the α,β-epoxy ketone moiety, provide a versatile platform for the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolines.

The reaction of α,β-epoxy ketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines and pyrazoles. In the case of (1S,2S,4S)-Piperitone oxide, the reaction with hydrazine hydrate (B1144303) is expected to proceed via initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular cyclization involving the epoxide ring. This process would lead to the formation of a pyrazoline intermediate. Subsequent oxidation or rearrangement of this intermediate can then yield the corresponding aromatic pyrazole.

While specific literature detailing the direct conversion of (1S,2S,4S)-Piperitone oxide to pyrazoles and pyrazolines is not abundant, the general reactivity of the α,β-epoxy ketone functionality supports this synthetic route. The reaction conditions, such as solvent and temperature, would likely play a crucial role in directing the regioselectivity and stereoselectivity of the cyclization.

The formation of allylic heterocycles from (1S,2S,4S)-Piperitone oxide represents a more complex synthetic challenge. A potential strategy involves the initial acid-catalyzed rearrangement of the epoxide. This reaction is known to open the epoxide ring and can lead to the formation of an allylic alcohol. This intermediate, possessing both a hydroxyl group and a double bond in a specific stereochemical arrangement, could then serve as a precursor for the synthesis of various allylic heterocycles through subsequent reactions, such as cyclization with appropriate nitrogen, oxygen, or sulfur-containing reagents. However, controlling the regioselectivity of the epoxide opening and the subsequent cyclization to achieve the desired heterocyclic ring system would be a key challenge.

Challenges and Innovations in Synthetic Methodology

The synthesis of enantiomerically pure (1S,2S,4S)-Piperitone oxide is not without its difficulties, primarily stemming from the stereoselective epoxidation of the parent α,β-unsaturated ketone, piperitone.

The primary challenge lies in controlling the facial selectivity of the epoxidation reaction to obtain the desired (1S,2S,4S) stereoisomer exclusively. The presence of the isopropyl group and the methyl group on the cyclohexanone (B45756) ring can influence the approach of the oxidizing agent, potentially leading to a mixture of diastereomers.

Innovations in this area have focused on the use of chiral epoxidation catalysts and reagents to achieve high levels of stereocontrol. Methods such as the Sharpless asymmetric epoxidation or the use of chiral dioxiranes generated in situ have shown promise in the stereoselective epoxidation of allylic alcohols, a strategy that could be adapted for the synthesis of chiral epoxy ketones. Furthermore, the use of biocatalysts, such as enzymes, for the epoxidation of piperitone could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Another significant challenge is the potential for competing side reactions during the epoxidation, such as Baeyer-Villiger oxidation, which would lead to the formation of unwanted lactones. Careful selection of the oxidant and reaction conditions is crucial to minimize these side reactions and maximize the yield of the desired piperitone oxide.

Recent innovations also include the development of flow chemistry processes for epoxidation reactions. These systems can offer improved control over reaction parameters, such as temperature and reaction time, leading to higher selectivity and safety, particularly for potentially hazardous oxidation reactions.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a premier and powerful analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. nih.gov The methodology relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. The resulting diffraction pattern provides detailed information about the spatial arrangement of atoms, bond lengths, and bond angles, effectively offering a three-dimensional map of the molecule. ed.ac.uk

For chiral molecules such as (1S,2S,4S)-Piperitone oxide, determining the absolute configuration is crucial. This is achieved by analyzing the anomalous scattering of X-rays, a phenomenon that occurs when the X-ray energy is near an absorption edge of an atom in the crystal. researchgate.net This effect violates Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The small differences between these intensities, known as Bijvoet pairs, allow for the definitive assignment of the absolute stereochemistry of the molecule. ed.ac.uk

The application of X-ray crystallography to (1S,2S,4S)-Piperitone oxide would involve the following steps:

Crystallization: A high-quality single crystal of enantiomerically pure (1S,2S,4S)-Piperitone oxide must be grown. This is often a challenging step, as the compound must be induced to form a well-ordered crystal lattice suitable for diffraction. researchgate.net

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images.

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Absolute Configuration Assignment: By measuring and analyzing the anomalous scattering effects (Bijvoet differences), the absolute configuration of the stereocenters (1S, 2S, and 4S) can be unequivocally established.

While being the gold standard for absolute configuration determination, the primary limitation of this technique is the necessity of obtaining a suitable single crystal of the analyte. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like (1S,2S,4S)-Piperitone oxide. In a typical mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. wikipedia.org

For (1S,2S,4S)-Piperitone oxide (C₁₀H₁₆O₂), the molecular weight is 168.23 g/mol . The molecular ion peak (M⁺) in the mass spectrum would therefore be expected at an m/z of 168. This peak corresponds to the intact molecule with one electron removed during ionization. msu.edu

The structural characterization is primarily achieved through the analysis of fragmentation patterns. The molecular ion, being energetically unstable, breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of (1S,2S,4S)-Piperitone oxide is influenced by its functional groups, namely the ketone and the epoxide ring. Common fragmentation processes include alpha-cleavage (α-cleavage) adjacent to the carbonyl group and ring-opening reactions of the epoxide. miamioh.edu

Analysis of these patterns allows researchers to piece together the molecule's structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique used for the analysis of volatile compounds like piperitone (B146419) oxide in complex mixtures, such as essential oils. researchgate.netnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for (1S,2S,4S)-Piperitone oxide

m/z (Mass-to-Charge Ratio)Proposed Fragment IonLikely Origin of Fragment
168[C₁₀H₁₆O₂]⁺Molecular Ion (M⁺)
153[C₉H₁₃O₂]⁺Loss of a methyl group (-CH₃)
125[C₈H₁₃O]⁺Loss of an isopropyl group (-C₃H₇) or loss of CO and a methyl group
111[C₇H₁₁O]⁺Cleavage involving the loss of the isopropyl group and CO
95[C₇H₁₁]⁺Loss of the epoxide and carbonyl groups
83[C₅H₇O]⁺Cleavage of the cyclohexane (B81311) ring
69[C₅H₉]⁺Further fragmentation
43[C₃H₇]⁺Isopropyl cation

Complementary Analytical Approaches (e.g., Polarimetry for Enantiomer Resolution)

While X-ray crystallography and mass spectrometry provide definitive structural information, other methods are vital for analyzing stereoisomers, particularly for separating and quantifying enantiomers in a mixture.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most widely used methods for the resolution of enantiomers. nih.govcsfarmacie.cz These techniques exploit the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. For instance, the enantiomers of piperitone oxide have been successfully separated using chiral GC-MS, allowing for the identification and quantification of specific stereoisomers like (1S,2S,4S)-trans-piperitone oxide in natural extracts. researchgate.net The choice of the chiral column and mobile phase is critical to achieving baseline separation. rsc.org

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. (1S,2S,4S)-Piperitone oxide, being a chiral molecule, is optically active. A polarimeter can be used to measure its specific rotation, which is a characteristic physical property. While this method does not provide detailed structural information, it is a rapid and non-destructive way to assess the enantiomeric purity of a sample. nih.gov An enantiomerically pure sample will exhibit a specific optical rotation, whereas a racemic mixture (containing equal amounts of both enantiomers) will be optically inactive.

These complementary techniques are crucial in the field of stereochemistry, enabling the separation, quantification, and characterization of specific enantiomers like (1S,2S,4S)-Piperitone oxide, which is essential for understanding their distinct biological and chemical properties.

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy and Underlying Mechanisms

(1S,2S,4S)-Piperitone oxide has demonstrated notable antimicrobial properties, with studies exploring its effectiveness against both bacteria and fungi. Furthermore, its ability to work in conjunction with conventional antimicrobial drugs has been a key area of research.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Research into the antibacterial effects of piperitenone (B1678436) epoxide (PEO), a closely related compound to piperitone (B146419) oxide, has revealed significant activity against clinically relevant bacteria. A study investigating the minimum inhibitory concentrations (MIC) of PEO found that it was effective against both Staphylococcus aureus and Escherichia coli. nih.govfrontiersin.orgnih.govfrontiersin.org

Antibacterial Activity of Piperitenone Epoxide (PEO)

Bacterial SpeciesNumber of Strains TestedAverage Minimum Inhibitory Concentration (MIC) (μg/ml)
Staphylococcus aureus28172.8 ± 180.7
Escherichia coli10512.2 ± 364.7

Antifungal Activity (e.g., against Fusarium spp., Tribolium confusum)

Direct scientific studies on the antifungal efficacy of (1S,2S,4S)-Piperitone oxide specifically against Fusarium spp. and the insect pest Tribolium confusum are limited in the available literature. However, research on essential oils from the Piper genus, from which piperitone oxide can be derived, has shown antifungal properties against various phytopathogenic fungi, including Fusarium species. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net For instance, essential oils of Piper species have demonstrated inhibitory effects on the mycelial growth of Fusarium oxysporum. nih.govmdpi.com

Furthermore, while not a direct measure of antifungal activity against the fungus itself, studies on Tribolium species have investigated the role of their own secreted compounds in managing fungal growth. For example, Tribolium castaneum, a close relative of Tribolium confusum, produces benzoquinones that exhibit inhibitory and sometimes lethal effects against maize-associated fungi, including Fusarium sp. nih.govresearchgate.net This indicates the complex chemical interactions that can occur within the ecological niche of these insects, although it does not directly describe the antifungal effect of piperitone oxide on the insect itself. Further research is required to specifically elucidate the antifungal activity of (1S,2S,4S)-Piperitone oxide against Fusarium spp. and its effects on Tribolium confusum.

Synergistic Effects with Conventional Antimicrobial Agents

A significant aspect of the antimicrobial research into piperitenone epoxide (PEO) is its ability to act synergistically with conventional antibiotics. nih.govfrontiersin.orgfrontiersin.org This synergistic action can enhance the efficacy of antibiotics, potentially reducing the required dosages and mitigating the development of antibiotic resistance.

In checkerboard assays conducted with 28 strains of S. aureus and 10 strains of E. coli, PEO was tested in combination with a variety of antibiotics. nih.govfrontiersin.orgfrontiersin.org The results were interpreted using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 indicates synergy. nih.gov

Synergistic Interactions of Piperitenone Epoxide (PEO) with Antibiotics

Interaction TypeFractional Inhibitory Concentration Index (FICI)Percentage of Tested Combinations
Synergy≤0.559%
Additive>0.5 and <112%
Indifferent>1 and ≤221%
Antagonistic>20% (for E. coli)

Insecticidal and Repellent Properties

(1S,2S,4S)-Piperitone oxide has also been investigated for its potential as a natural insecticide and repellent, demonstrating efficacy against several significant pest species.

Fumigant Action and Contact Toxicity (e.g., against Sitophilus zeamais, Tribolium castaneum)

Piperitone oxide has shown notable insecticidal activity against two major stored product pests, the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum). researchgate.net Both fumigant action and contact toxicity have been evaluated, revealing the compound's potential for pest management in stored grains.

In fumigant toxicity assays, piperitone oxide demonstrated lethal effects against both insect species. The median lethal concentration (LC50) for S. zeamais was found to be between 3.0 and 42.4 µL/L, while for T. castaneum it was between 2.2 and 4.8 µL/L. researchgate.net In terms of contact toxicity, the median lethal dose (LD50) for S. zeamais ranged from 14.9 to 24.6 µ g/insect , and for T. castaneum it was between 4.8 and 13.1 µ g/insect . researchgate.net

Insecticidal Activity of Piperitone Oxide

Insect SpeciesAssay TypeLC50/LD50 Value
Sitophilus zeamais (Maize Weevil)Fumigant Toxicity (LC50)3.0 - 42.4 µL/L
Contact Toxicity (LD50)14.9 - 24.6 µg/insect
Tribolium castaneum (Red Flour Beetle)Fumigant Toxicity (LC50)2.2 - 4.8 µL/L
Contact Toxicity (LD50)4.8 - 13.1 µg/insect

Repellent Activity (e.g., against Aedes aegypti, Anopheles stephensi)

The repellent properties of piperitone oxide and its related compound, piperitenone oxide, have been demonstrated against important mosquito vectors of disease. An essential oil of Mentha spicata with piperitone oxide as a major constituent (35.4%) showed complete protection against Aedes aegypti for up to 45 minutes at a dose of 333 µg/cm². nih.gov

Furthermore, piperitenone oxide has been shown to be a highly effective repellent against the malaria vector, Anopheles stephensi. nih.govoup.comresearchgate.net In one study, piperitenone oxide provided complete repellency at a dose of 10.0 mg/ml after one hour of exposure. oup.com This was significantly more effective than the essential oil from which it was derived. oup.com In addition to its repellent effects, piperitenone oxide also demonstrated toxic and reproduction-retardant properties against A. stephensi. nih.govresearchgate.net

Larvicidal and Oviposition Deterrent Effects

Piperitone oxide has demonstrated notable insecticidal properties, specifically against mosquito vectors. Studies have evaluated its efficacy as a larvicide and an oviposition deterrent, particularly against Anopheles stephensi, a known vector for malaria.

In larvicidal assays, piperitone oxide was shown to be more potent than the crude essential oil from which it was isolated. The lethal dose required to kill 50% of the fourth-instar larvae (LD₅₀) was determined, highlighting its toxic effects on the mosquito's developmental stages.

Furthermore, piperitone oxide exhibited significant oviposition-deterrent activity. At a certain concentration, it completely inhibited female A. stephensi mosquitoes from laying eggs. This effect is crucial as it can disrupt the mosquito life cycle and help control vector populations. Research also indicates that piperitone oxide can completely prevent egg hatching at specific concentrations in ovicidal assays. nih.gov

Table 1: Larvicidal and Oviposition Deterrent Effects of Piperitone Oxide on Anopheles stephensi

ActivitySpeciesParameterObservationSource
LarvicidalAnopheles stephensi (fourth-instar larvae)LD₅₀61.64 µg/mL nih.gov
Oviposition DeterrentAnopheles stephensi (adult females)Egg LayingComplete inhibition at 60.0 µg/mL nih.gov
OvicidalAnopheles stephensiEgg HatchingComplete inhibition at 75.0 µg/mL nih.gov

Modulatory Effects on Enzyme Systems (e.g., PCSK9 Inhibition in in vitro models)

In the realm of enzymatic modulation, piperitone oxide has been identified as a noteworthy inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) expression. PCSK9 is a key protein in the regulation of low-density lipoprotein (LDL) cholesterol levels. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol from the bloodstream.

An in vitro study investigating the effects of a supercritical CO₂ extract of Mentha longifolia on human hepatoma cell lines (Huh7 and HepG2) identified piperitone oxide as the most abundant volatile constituent. nih.gov Subsequent testing of the isolated compound revealed a very effective reduction of PCSK9 expression. nih.gov This finding suggests that piperitone oxide may have a role in modulating cholesterol metabolism, marking it as a significant inhibitor of PCSK9. nih.gov

Anti-inflammatory Properties (investigated in in vivo non-human models)

Direct in vivo studies focusing exclusively on the anti-inflammatory properties of isolated piperitone oxide are not extensively documented in the reviewed scientific literature. However, its potential for anti-inflammatory effects has been inferred from antinociception studies. Research on the essential oil of Mentha x villosa, where piperitenone oxide is the major constituent, suggests that its observed analgesic activity is likely an indirect consequence of an anti-inflammatory effect. ugm.ac.id This hypothesis is based on the compound's effectiveness in models of inflammatory pain (the second phase of the formalin test) while being inactive in models of non-inflammatory, central pain (hot-plate test). ugm.ac.id Despite this suggestion, dedicated in vivo experiments to directly measure and confirm the anti-inflammatory activity of piperitone oxide are needed.

Antinociceptive Activity (investigated in in vivo non-human models)

The antinociceptive (pain-relieving) properties of piperitenone oxide have been investigated in in vivo non-human models. A study utilizing the essential oil of Mentha x villosa and its main component, piperitenone oxide, demonstrated significant analgesic effects in mice. ugm.ac.id

Oral administration of piperitenone oxide was effective in two key models of pain:

Acetic Acid-Induced Writhing Test: This test assesses peripheral pain. Piperitenone oxide significantly reduced the number of writhings, indicating a peripherally mediated analgesic effect. ugm.ac.id

Formalin Test: This model evaluates two distinct phases of pain. The first phase is neurogenic (direct nerve stimulation), and the second is inflammatory. Piperitenone oxide had no significant effect on the first phase but markedly reduced the pain response in the second, inflammatory phase. ugm.ac.id

The compound did not show analgesic activity in the hot-plate or tail immersion tests, which measure centrally mediated pain responses. ugm.ac.id Furthermore, its effects were not reversed by naloxone, an opioid receptor antagonist, suggesting that the antinociceptive mechanism of piperitenone oxide does not involve the opioid system. ugm.ac.id

Table 2: Antinociceptive Effects of Piperitenone Oxide in Mice

Pain ModelDose (Oral)EffectSource
Acetic Acid-Induced Writhing200 mg/kgReduced writhings from 59.5 to 23.8 ugm.ac.id
Formalin Test (First Phase)Up to 200 mg/kgNo significant effect ugm.ac.id
Formalin Test (Second Phase)100 mg/kgReduced licking time from 20.3 s to 8.3 s ugm.ac.id
Formalin Test (Second Phase)200 mg/kgReduced licking time from 20.3 s to 3.0 s ugm.ac.id
Hot-Plate TestUp to 200 mg/kgNo analgesic activity ugm.ac.id

Antioxidant Properties (investigated in in vitro models)

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in determining the pharmacological profile of a chiral drug. Enantiomers of the same compound can exhibit significant differences in their interactions with chiral biological systems, such as enzymes and receptors, leading to varied pharmacokinetic and pharmacodynamic properties. In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects researchgate.net.

Piperitone (B146419) oxide, (1S,2S,4S)- is a specific stereoisomer of piperitone oxide. Its full chemical name is (1S,3S,6S)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one nih.gov. The specific spatial orientation defined by the (1S,2S,4S)-configuration is crucial for its interaction with biological targets. This precise three-dimensional structure dictates how the molecule fits into the binding sites of enzymes and receptors, influencing its biological activity. The arrangement of the epoxide ring, the methyl group, and the isopropyl group relative to the cyclohexanone (B45756) backbone is fixed in this isomer, which determines the specificity of its molecular interactions. While detailed studies exclusively isolating the impact of the (1S,2S,4S)-configuration on solubility are not extensively documented in the provided literature, solubility is a physicochemical property that can be influenced by the crystal lattice energy, which in turn can differ between stereoisomers.

The influence of stereochemistry on efficacy is clearly demonstrated in studies on the closely related compound, piperitenone (B1678436) oxide. Research on the differentiation-inducing activity of piperitenone oxide enantiomers against human colon cancer RCM-1 cells revealed a significant difference in their potency. It was found that (+)-piperitenone oxide exhibits stronger differentiation-inducing activity than its (–)-piperitenone oxide counterpart researchgate.net. This finding underscores the principle that biological systems can differentiate between enantiomers, leading to one being more efficacious than the other.

Table 1: Enantiomeric Differences in Differentiation-Inducing Activity of Piperitenone Oxide

EnantiomerRelative Biological Activity
(+)-Piperitenone oxideStronger Activity researchgate.net
(–)-Piperitenone oxideWeaker Activity researchgate.net

Role of the Epoxide Moiety and Cyclohexanone Backbone in Activity Modulation

The molecular structure of piperitone oxide, featuring an epoxide ring fused to a cyclohexanone backbone, is central to its biological activities. The epoxide, or oxirane, is a three-membered ring containing an oxygen atom. This functional group is known for its reactivity, largely due to ring strain, making it susceptible to nucleophilic attack and ring-opening reactions nih.govmdpi.com.

The cyclohexanone backbone serves as a rigid scaffold, holding the various functional groups—the epoxide, the isopropyl group, and the methyl group—in a defined spatial orientation. This structural framework is essential for the molecule's ability to bind correctly to its target sites, thereby modulating its activity.

Comparative SAR with Structurally Related Monoterpenes (e.g., Piperitenone Oxide, Piperitone, Pulegone (B1678340), Carvone (B1668592) Oxide, Menthol (B31143) Oxide)

The biological activity of piperitone oxide can be better understood by comparing it with structurally similar monoterpenes. These comparisons help to identify the specific structural features responsible for different biological effects.

Studies on antimicrobial activity have shown that pulegone exhibits more potent biocidal activity than piperitenone oxide and piperitone oxide researchgate.net. Pulegone possesses an exocyclic double bond which appears to be important for its antimicrobial action. Piperitone oxide, which lacks this feature, generally shows lower antimicrobial activity researchgate.net. Similarly, other related monoterpenes like carvone, limonene (B3431351), and menthone also show less antimicrobial activity compared to pulegone and piperitenone oxide researchgate.netnih.govmdpi.com.

In the context of nematicidal activity against the root-knot nematode Meloydogine javanica, piperitenone oxide was found to be the most potent agent, followed by piperitone oxide, piperitenone, and carvone researchgate.net. This highlights the positive contribution of the epoxide group to this specific biological activity.

Furthermore, in differentiation-inducing assays on human colon cancer cells, piperitenone oxide was shown to be effective, while the structurally related compounds carvone and menthol did not possess this effect researchgate.netmedchemexpress.com. This suggests that the presence of the epoxide ring is a critical determinant for this particular activity.

Table 2: Comparative Biological Activity of Piperitone Oxide and Related Monoterpenes

CompoundKey Structural FeaturesAntimicrobial ActivityNematicidal ActivityDifferentiation-Inducing Activity
Piperitone Oxide Epoxide, Saturated IsopropylLower than Pulegone & Piperitenone Oxide researchgate.netModerate; less than Piperitenone Oxide researchgate.netNot specified
Piperitenone Oxide Epoxide, Unsaturated IsopropylideneHigher than Piperitone Oxide researchgate.netStrongest researchgate.netActive researchgate.netresearchgate.net
Piperitone No Epoxide, Saturated IsopropylNot specifiedModerate; less than Piperitone Oxide researchgate.netNot specified
Pulegone No Epoxide, Exocyclic Double BondStrong researchgate.netnih.govNot specifiedNot specified
Carvone Endocyclic Double BondModerate researchgate.netWeak researchgate.netInactive researchgate.net
Menthol No Epoxide, Hydroxyl GroupNot specifiedNot specifiedInactive researchgate.net

Contribution of Specific Functional Groups to Diverse Biological Responses

The diverse biological responses observed for piperitone oxide and its analogs are a direct result of the contribution of specific functional groups and structural motifs.

The Epoxide Ring: This is arguably one of the most significant functional groups. Its presence is crucial for the differentiation-inducing activity seen in piperitenone oxide and is a major contributor to nematicidal effects researchgate.netresearchgate.net. The epoxide's reactivity allows for interactions with a range of biological nucleophiles, which is a likely mechanism for its bioactivity researchgate.netnih.gov. However, the conversion of a double bond to an epoxide can sometimes decrease other activities; for instance, the presence of the epoxide in piperitenone oxide appears to reduce its antimicrobial potency compared to pulegone researchgate.net.

The Cyclohexanone Ketone Group: The carbonyl (C=O) group within the cyclohexanone ring is a polar functional group capable of participating in hydrogen bonding and dipole-dipole interactions. This feature is fundamental to the molecule's interaction with biological receptors and can influence its solubility and metabolic stability.

The Isopropyl Group and its Saturation: The nature of the three-carbon side chain also modulates activity. For example, the unsaturated isopropylidene group in piperitenone oxide compared to the saturated isopropyl group in piperitone oxide contributes to differences in their biological profiles, as seen in their relative antimicrobial and nematicidal activities researchgate.netresearchgate.net.

Double Bonds: The position and presence of carbon-carbon double bonds are critical. An exocyclic double bond, as seen in pulegone, appears to be a key requirement for high antimicrobial activity researchgate.net. The absence of this feature in piperitone oxide likely accounts for its reduced potency in this area.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Stereochemical Assignments and Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods are invaluable for confirming stereochemistry and exploring potential reaction pathways.

While specific DFT studies focused solely on (1S,2S,4S)-piperitone oxide are not extensively documented in the literature, the application of this methodology to closely related compounds demonstrates its utility. For instance, DFT calculations have been successfully used in conjunction with Nuclear Magnetic Resonance (NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the relative configuration of epoxides in piperitenone (B1678436) dioxide, a related p-menthane (B155814) monoterpenoid researchgate.net. This approach involves optimizing the geometry of possible stereoisomers and calculating their NMR parameters or energetic stabilities to see which theoretical data best matches the experimental results researchgate.netnih.gov.

For (1S,2S,4S)-piperitone oxide, DFT could be employed to:

Confirm Stereochemical Assignments: By calculating the theoretical vibrational or NMR spectra for all possible stereoisomers of piperitone (B146419) oxide and comparing them to experimental data, the (1S,2S,4S) configuration can be unequivocally confirmed.

Analyze Reaction Mechanisms: The mechanism of formation, such as the epoxidation of (4S)-piperitone, can be modeled. DFT can map the potential energy surface of the reaction, identifying transition states and intermediates, thereby clarifying the stereochemical outcome of the synthesis.

Determine Electronic Properties: Calculation of electronic descriptors like molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO-LUMO), and atomic charges can provide insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack.

Molecular Docking and Dynamics Simulations for Receptor Interaction Predictions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (in this case, piperitone oxide) interacts with a biological receptor, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity. Although specific docking studies for (1S,2S,4S)-piperitone oxide are not readily available, the known biological activities of related monoterpenoids suggest potential targets. For example, many monoterpenoids exhibit insecticidal activity by interacting with the GABA receptor in insects nih.gov. A docking study could model the interaction of (1S,2S,4S)-piperitone oxide with a homology model of an insect GABA receptor to predict its binding mode and affinity, helping to explain its potential as an insecticide.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and the nature of the interactions. Following docking, an MD simulation would be performed to observe the behavior of the (1S,2S,4S)-piperitone oxide molecule within the binding pocket mdpi.com. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Interaction Energy & Hydrogen Bond Analysis: To quantify the key residues and forces (e.g., van der Waals, electrostatic, hydrogen bonds) responsible for stabilizing the interaction.

These simulations can provide a structural hypothesis for the biological activity of (1S,2S,4S)-piperitone oxide and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity nih.gov. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new or untested compounds nih.govresearchgate.net.

While no QSAR models have been developed specifically for piperitone oxide, several studies have successfully applied the QSAR approach to the broader class of monoterpenoids to predict their insecticidal and other biological activities nih.govnih.govmdpi.com. These studies have identified several types of molecular descriptors that are critical for the bioactivity of monoterpenoids.

Descriptor TypeSpecific ExamplesCorrelated Biological Activity
Electronic Properties Mulliken atomic charges, Maximum partial charge for a Carbon atomInsect toxicity (Housefly LD50), Binding to housefly GABA receptor nih.govnih.govmdpi.com
Hydrophobicity Log P (Octanol-Water Partition Coefficient)Binding to housefly GABA receptor nih.gov
Thermodynamic Properties Total energy of the moleculeBinding to housefly GABA receptor nih.gov
Topological/Structural E-State descriptors, GETAWAY descriptorsInsect toxicity (Housefly LD50) nih.gov
Geometric Properties Asphericity, Molecular branchingGeneral toxicity against Vibrio fischeri mdpi.com

These findings suggest that a QSAR model for the biological activity of a series of p-menthane epoxides, including (1S,2S,4S)-piperitone oxide, would likely depend on a combination of electronic, steric, and hydrophobic properties. Such a model could be a valuable tool for predicting the potency of related compounds and for designing new derivatives with enhanced activity.

In silico Prediction of Biological Endpoints

In silico toxicology methods use computational models to predict adverse biological effects, such as genotoxicity or carcinogenicity, based on a compound's chemical structure. These predictions are increasingly used in the early stages of safety assessment for chemicals, including natural flavoring agents.

A study on the genotoxicity of piperitenone oxide, a structurally similar monoterpenoid also known as rotundifolone (B1678437), utilized an integrated in silico and in vitro approach nih.gov. The computational analysis was performed using software tools like Toxtree and VEGA, which predict toxicity based on structural alerts—molecular substructures known to be associated with specific types of toxicity nih.gov.

Summary of In Silico Genotoxicity Findings for Piperitenone Oxide nih.gov

Prediction Tool Finding Implication
Toxtree, VEGA Identification of structural alerts for DNA damage. The molecule has features that are computationally linked to a potential for causing genetic damage.
Structural Alerts The epoxide functional group. The strained three-membered ring is a known electrophilic group capable of reacting with nucleophilic sites in DNA.

The computational predictions for piperitenone oxide were in agreement with experimental data showing that the compound could induce both point mutations and DNA damage nih.gov. For (1S,2S,4S)-piperitone oxide, the key structural alert of the epoxide function is present, suggesting that this functional group would be flagged as a potential concern in similar in silico toxicological evaluations. However, it lacks the α,β-unsaturated carbonyl moiety of piperitenone oxide, which might reduce its potential for toxicity via Michael addition mechanisms. These in silico methods provide a rapid, preliminary assessment that helps prioritize compounds for further experimental testing nih.gov.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. Energy minimization is the computational process of finding the three-dimensional structure of a molecule that corresponds to the lowest potential energy (the most stable conformer).

The structure of (1S,2S,4S)-piperitone oxide is based on a substituted cyclohexane (B81311) ring, which typically adopts a stable chair conformation to minimize steric and torsional strain. The presence of the fused epoxide ring introduces significant conformational constraints.

General principles derived from studies of similar epoxy-cyclohexane systems suggest that:

The cyclohexane ring will adopt a conformation that resembles a half-chair or a distorted chair to accommodate the fused three-membered epoxide ring youtube.com.

The substituents (isopropyl and methyl groups) will preferentially occupy positions that minimize steric interactions, such as pseudo-equatorial orientations.

Reactions involving the opening of the epoxide ring by a nucleophile are under stereoelectronic control. The reaction proceeds through a transition state that leads to a product with a diaxial orientation of the nucleophile and the resulting hydroxyl group, which is a consequence of the required anti-periplanar attack on the C-O bond of the epoxide chemtube3d.com.

Computational energy minimization studies on (1S,2S,4S)-piperitone oxide would involve:

Generating various possible starting conformations.

Using quantum mechanics (like DFT) or molecular mechanics (MM) force fields to optimize the geometry of each conformer.

Calculating the relative energies of the optimized conformers to identify the global minimum energy structure and other low-energy conformers that may exist in equilibrium.

Understanding the preferred conformation is crucial, as the three-dimensional shape of the molecule dictates how it fits into a receptor's binding site, and therefore directly influences its biological activity.

Future Research Directions and Potential Applications

Development of Advanced Stereoselective Synthetic Routes for Specific Piperitone (B146419) Oxide Enantiomers

The specific stereochemistry of piperitone oxide enantiomers is crucial for their biological activity. Studies have shown that different enantiomers can exhibit varying potencies; for instance, (+)-piperitenone oxide has demonstrated stronger differentiation-inducing activity against human colon cancer cells than its (–)-enantiomer. researchgate.net This highlights the necessity for advanced synthetic methods that can produce specific stereoisomers in high purity.

Current synthetic approaches often involve the epoxidation of piperitenone (B1678436), which can result in a mixture of isomers. researchgate.netacs.org Future research should focus on developing highly stereoselective catalytic systems, potentially using chiral catalysts or enzymatic processes, to control the formation of the desired (1S,2S,4S)- enantiomer. The development of such routes would not only provide pure material for detailed biological evaluation but also enable the synthesis of stereoisomerically pure derivatives for structure-activity relationship studies. Challenges in controlling the stereochemistry at the three chiral centers of the molecule remain a significant hurdle that requires innovative synthetic strategies.

Exploration of Novel Biological Activities and Non-Human Therapeutic Potential

Piperitone oxide has a well-documented profile of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net A significant area for future research is the exploration of its potential in non-human therapeutic applications. The compound has already shown promise as a natural insecticide and repellent. Specifically, it has demonstrated toxic, repellent, and reproduction-retardant effects against the malarial vector Anopheles stephensi. researchgate.net

Further investigations could expand on these findings to assess its efficacy against a broader range of agricultural pests and disease vectors. Its antifungal properties could be harnessed for the management of plant diseases, potentially offering a biodegradable alternative to synthetic fungicides. researchgate.net Exploring its effects on other economically important insects or microbial pathogens could open up new avenues for its use in veterinary medicine and crop protection.

Biological ActivityTarget Organism/SystemPotential Application
Insecticidal / RepellentAnopheles stephensi (malarial vector)Vector control
AntifungalPlant pathogensCrop protection
Differentiation-inducingHuman colon cancer RCM-1 cellsResearch tool
Anti-inflammatoryGeneralVeterinary medicine
AntioxidantGeneralPreservation, nutraceuticals

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

While the biological effects of piperitone oxide are known, the precise molecular and subcellular mechanisms underlying these actions are not fully elucidated. It is suggested that the epoxide group is critical for its activity, likely through interactions with biomolecules such as proteins and nucleic acids. researchgate.net Future research must employ advanced techniques to identify specific molecular targets.

For example, in its role in reducing PCSK9 expression, a target for managing cholesterol, piperitone oxide's mechanism is of significant interest. nih.gov Studies could utilize techniques like cellular thermal shift assays (CETSA), affinity chromatography, and computational docking to identify and validate protein binding partners. Understanding how it modulates signaling pathways, such as those involved in inflammation or cell differentiation, is crucial. medchemexpress.com Pinpointing its subcellular localization and effects on organelle function will provide a more complete picture of its mode of action, facilitating its development for specific applications.

Optimization of Biotechnological Production and Biotransformation Processes

(1S,2S,4S)-Piperitone oxide is naturally synthesized in plants like Mentha spicata through enzymatic pathways involving the epoxidation of piperitenone. researchgate.net Relying solely on extraction from natural sources can be inefficient and subject to variability. Therefore, a key future direction is the optimization of biotechnological production methods.

This can involve several approaches:

Metabolic Engineering: Genetically modifying microorganisms (such as E. coli or Saccharomyces cerevisiae) to express the necessary plant enzymes for piperitone oxide synthesis. This could enable large-scale, controlled production in bioreactors.

Enzymatic Biotransformation: Utilizing isolated enzymes, such as specific epoxidases, to convert readily available precursors like piperitenone into the desired piperitone oxide stereoisomer. researchgate.net This approach offers high selectivity and avoids complex downstream processing.

Plant Cell Cultures: Developing optimized plant cell or tissue culture systems for Mentha species to produce the compound under controlled laboratory conditions, independent of agricultural constraints.

These biotransformation and biotechnological routes offer the potential for sustainable, cost-effective, and scalable production of enantiomerically pure piperitone oxide. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Pathways

To fully comprehend the biological impact of piperitone oxide, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular response to the compound. sensusimpact.comnih.gov

For instance, treating a model organism or cell line with (1S,2S,4S)-Piperitone oxide and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the key pathways it modulates. nih.govmdpi.com This approach can help identify novel mechanisms of action, off-target effects, and potential biomarkers of its activity. researchgate.net Such comprehensive datasets are invaluable for predicting the compound's broader biological functions and for identifying new therapeutic or biotechnological applications.

Rational Design of New Monoterpene Derivatives Based on Established SAR Principles

The principles of Structure-Activity Relationship (SAR) are fundamental to designing new molecules with improved properties. nih.govmdpi.commdpi.com For piperitone oxide, the epoxide and carbonyl functionalities are considered important for its bioactivity. researchgate.netresearchgate.net Future research should systematically modify the piperitone oxide scaffold to establish clear SAR principles.

This involves synthesizing a library of derivatives with alterations at various positions and evaluating their biological activity. For example, modifying the isopropyl group or the methyl group could influence potency and selectivity. Opening the epoxide ring to create diol derivatives or modifying the ketone could lead to compounds with entirely new activities. nih.govnih.gov The insights gained from these SAR studies will guide the rational design of new, more potent, and selective monoterpene-based agents for a variety of applications in medicine, agriculture, and biotechnology. researchgate.net

Q & A

Basic Research Questions

Q. How can the stereoisomeric configuration of (1S,2S,4S)-piperitone oxide be experimentally confirmed?

  • Methodological Answer : The stereochemistry of (1S,2S,4S)-piperitone oxide is typically resolved using chiral chromatography coupled with nuclear magnetic resonance (NMR) spectroscopy. For instance, the relative configuration can be inferred via NOE (Nuclear Overhauser Effect) experiments in NMR, while absolute configuration may require X-ray crystallography or comparison with synthetic standards. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can also separate enantiomers for validation .

Q. What analytical techniques are recommended for quantifying piperitone oxide in plant essential oils?

  • Methodological Answer : GC-MS is the gold standard for quantification due to its sensitivity and specificity. For example, in Mentha haplocalyx chemotypes, GC-MS identified piperitone oxide as a dominant component (up to 83.32% in M. longifolia oil). Internal standards (e.g., n-alkanes) and calibration curves using pure piperitone oxide are essential for accurate quantification. Retention indices and mass spectral libraries (e.g., NIST) aid in peak identification .

Q. How do researchers classify plant chemotypes containing piperitone oxide?

  • Methodological Answer : Chemotypes are classified via metabolomic profiling. For Mentha haplocalyx, GC-MS analysis of 22 populations revealed six chemotypes, including the "piperitone oxide-piperitenone oxide" type. Principal component analysis (PCA) of volatile profiles and hierarchical clustering based on monoterpene biosynthetic pathways are used to validate chemotype distinctions. Geographic and genetic factors further refine classifications .

Advanced Research Questions

Q. How does piperitone oxide contribute to interspecies ecological interactions, such as insect attraction?

  • Methodological Answer : Behavioral assays in controlled environments (e.g., olfactometers) are used to test insect responses. For example, piperitone oxide, when emitted by fungal symbionts, enhances beetle attraction to ethanol-baited traps. Electrophysiological techniques (e.g., electroantennography) quantify receptor-specific responses. Field trials with synthetic piperitone oxide blends can validate ecological roles in pest management .

Q. What mechanisms underlie the antimicrobial activity of piperitone oxide-rich essential oils?

  • Methodological Answer : Broth microdilution assays (e.g., MIC/MBC) assess antimicrobial potency. Synergistic effects with other monoterpenes (e.g., carvone, linalool) are evaluated via checkerboard assays. Mechanistic studies include membrane permeability tests (using fluorescent dyes like propidium iodide) and reactive oxygen species (ROS) measurement. Piperitone oxide disrupts microbial membranes and inhibits efflux pumps, as shown in Cymbopogon citratus studies .

Q. How can researchers address discrepancies in reported bioactivity of piperitone oxide across studies?

  • Methodological Answer : Variations often arise from chemotype differences, extraction methods, or assay conditions. Standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) and meta-analyses controlling for variables like plant origin and purity are critical. For example, Mentha chemotypes with <50% piperitone oxide show reduced antimicrobial efficacy compared to high-purity isolates .

Q. What strategies optimize the stabilization of piperitone oxide during long-term storage?

  • Methodological Answer : Piperitone oxide is prone to oxidation; stabilization involves inert atmosphere storage (argon or nitrogen), addition of antioxidants (e.g., BHT at 0.01-0.1%), and temperature control (-20°C). Accelerated stability studies under varying humidity and temperature conditions (ICH Q1A guidelines) predict shelf life. HPLC or GC-MS monitors degradation products like piperitenone oxide .

Data Contradiction Analysis

Q. Why do studies report conflicting piperitone oxide concentrations in the same plant species?

  • Resolution : Geographic and seasonal variability significantly alter monoterpene profiles. For Mentha haplocalyx, populations in arid regions produce higher piperitone oxide. Harvest time (pre-/post-flowering) and extraction methods (steam distillation vs. supercritical CO₂) also affect yield. Meta-regression analyses can isolate environmental and methodological factors .

Q. How should researchers interpret inconsistent results in piperitone oxide’s role as a flavoring agent?

  • Resolution : Regulatory thresholds (e.g., FDA GRAS status) and matrix effects (e.g., interaction with ethanol in beverages) influence sensory outcomes. Dose-response studies in food matrices (e.g., aged Baijiu) and sensory panels with trained assessors (ISO 8586) clarify its contribution to "aging aroma" versus off-flavors at higher concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.